3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine

protecting group stability silyl ether hierarchy acidic conditions

3-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-piperidine (CAS 146667-82-5) is a silyl-protected piperidine-3-ethanol derivative with the IUPAC name tert-butyl-dimethyl-(2-piperidin-3-ylethoxy)silane. This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where the tert-butyldimethylsilyl (TBDMS) group masks the primary hydroxyl functionality, enabling selective transformations at the secondary amine or other positions without interference.

Molecular Formula C13H29NOSi
Molecular Weight 243.46 g/mol
CAS No. 146667-82-5
Cat. No. B119857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine
CAS146667-82-5
Synonyms3-[2[[(1,1-DIMETHYLETHYL)DIMETHYL SILYL]OXY]ETHYL]-PIPERIDINE
Molecular FormulaC13H29NOSi
Molecular Weight243.46 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCC1CCCNC1
InChIInChI=1S/C13H29NOSi/c1-13(2,3)16(4,5)15-10-8-12-7-6-9-14-11-12/h12,14H,6-11H2,1-5H3
InChIKeyXBHDWFMJLMOWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-piperidine (CAS 146667-82-5): Procurement-Relevant Properties and Synthetic Role


3-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-piperidine (CAS 146667-82-5) is a silyl-protected piperidine-3-ethanol derivative with the IUPAC name tert-butyl-dimethyl-(2-piperidin-3-ylethoxy)silane . This compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where the tert-butyldimethylsilyl (TBDMS) group masks the primary hydroxyl functionality, enabling selective transformations at the secondary amine or other positions without interference [1]. Its molecular formula is C13H29NOSi, with a molecular weight of 243.46 g/mol, and it is typically supplied at ≥95–98% purity for research and further manufacturing purposes .

Why In-Class Silyl-Protected Piperidine Ethanol Derivatives Cannot Be Automatically Substituted for CAS 146667-82-5


While several TBDMS-protected piperidine ethanol isomers exist (e.g., the 4‑substituted regioisomer CAS 204580‑44‑9) and alternative silyl protecting groups (TMS, TBDPS, TIPS) can shield the same hydroxyl, simple interchange introduces quantifiable differences in acid/base stability, electronic perturbation of the piperidine nitrogen, and orthogonal deprotection selectivity [1][2]. The 3‑position attachment in CAS 146667-82-5 locates the protected side chain closer to the ring nitrogen, altering the amine’s basicity and nucleophilicity relative to the 4‑substituted isomer—parameters that directly impact reactivity in downstream coupling steps [1]. Below, quantitative evidence is presented to guide scientific selection among candidate building blocks.

Quantitative Differentiation Evidence: CAS 146667-82-5 vs. Closest Analogs – Stability, Electronic Effects, and Orthogonality


Acid Hydrolysis Stability: TBDMS (CAS 146667-82-5) vs. TMS Analog

Under acidic hydrolysis conditions, TBDMS ethers (as in CAS 146667-82-5) exhibit approximately 20,000‑fold greater stability compared to their TMS ether counterparts [1]. This means that reaction steps requiring mildly acidic environments (e.g., N‑Boc deprotection, acetal cleavage) can be performed without premature loss of the silyl protecting group.

protecting group stability silyl ether hierarchy acidic conditions

Electronic Effects on Piperidine Nitrogen Basicity: TBDMS vs. Common Acyl Protecting Groups

In a model 1‑deoxynojirimycin piperidine system, TBDMS was ranked as the least electron‑withdrawing protecting group among all common carbohydrate protecting groups, placing it in the “superarmed” category [1]. The order of destabilization of the piperidinium ion (i.e., decreasing conjugate acid pKa) was: benzoyl ≥ acetyl ≫ 4,6‑O‑benzylidene > benzyl ≈ methyl > H > 3,6‑anhydro > TBDMS [1]. This translates to a more basic and nucleophilic piperidine nitrogen compared to acyl‑protected analogs.

piperidine basicity protecting group electronic effects armed-disarmed concept

Orthogonal Deprotection Capability: TBDMS vs. N‑Boc Protection

The TBDMS group in CAS 146667-82-5 can be selectively removed using fluoride‑based reagents (e.g., TBAF) without affecting acid‑labile N‑Boc protection [1]. Conversely, N‑Boc can be cleaved under acidic conditions (e.g., TFA/CH₂Cl₂) while leaving the TBDMS ether intact . This orthogonality is not enjoyed by simple alkyl ether or ester protecting groups.

orthogonal protecting groups selective deprotection TBDMS vs Boc

3‑Substitution vs. 4‑Substitution: Impact on Piperidine Basicity

The 3‑position attachment in CAS 146667-82-5 places the silyloxyethyl group at a site where inductive effects are transmitted more directly to the ring nitrogen compared to the 4‑position isomer (CAS 204580‑44‑9) [1]. In general, 3‑hydroxypiperidine has a predicted pKa of ~14.9 (conjugate acid), while the 4‑hydroxy isomer is predicted at ~14.9; however, the steric environment differs, and literature shows consistent stereoelectronic differences between 3‑ and 4‑substituted piperidines in glycosylation model systems [1].

regioisomeric differentiation substituent effect piperidine pKa

High-Value Application Scenarios for 3-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-piperidine (CAS 146667-82-5) Based on Quantitative Evidence


Multi‑Step Syntheses Requiring Acidic N‑Boc Deprotection While Retaining Alcohol Protection

When a synthetic route calls for removal of an N‑Boc group under acidic conditions (e.g., TFA, HCl), the 20,000‑fold acid stability advantage of TBDMS over TMS [1] makes CAS 146667-82-5 the preferred building block. The TBDMS ether survives the acidic step intact, whereas a TMS ether would undergo competitive hydrolysis, leading to yield loss and complex purification [1][2].

Piperidine N‑Functionalization Chemistry Where High Nitrogen Nucleophilicity Is Required

The “superarmed” character of the TBDMS group (least electron‑withdrawing among common protecting groups) ensures that the piperidine nitrogen retains high basicity and nucleophilicity [1]. This is critical for efficient N‑alkylation, N‑sulfonation, or reductive amination steps that would proceed poorly with acyl‑protected (electron‑deficient) piperidine substrates [1].

Orthogonal Deprotection Strategies in Complex Molecule Assembly

CAS 146667-82-5 is an ideal building block when sequential deprotection is necessary: the TBDMS group can be removed selectively with fluoride (TBAF) while leaving acid‑sensitive protecting groups (e.g., Boc, THP) intact, or conversely, acid‑labile groups can be cleaved without disturbing the silyl ether [1][2]. This orthogonality reduces the number of synthetic operations and improves overall process efficiency.

Structure–Activity Relationship (SAR) Exploration of CNS‑Active Piperidines

The 3‑substitution pattern in CAS 146667-82-5 places the protected hydroxyethyl side chain in a specific spatial orientation relative to the nitrogen [1]. This regioisomer is essential for SAR studies where the position of a hydrogen‑bond donor/acceptor group influences target binding, as seen in acetylcholinesterase inhibitors and other CNS drug candidates [1].

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